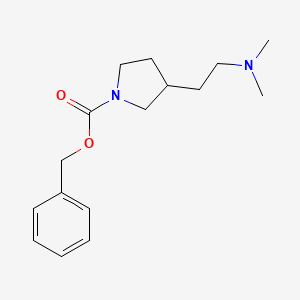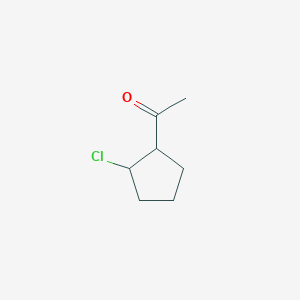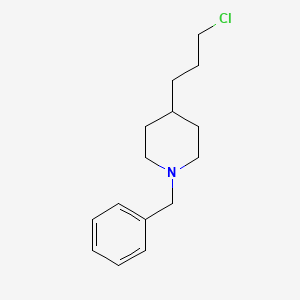
1-Benzyl-4-(3-chloropropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(3-chloropropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloropropyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of 1-Benzyl-4-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with 3-chloropropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-Benzyl-4-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(3-chloropropyl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
Biological Research: The compound is used in biological studies to investigate the interactions of piperidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: In the chemical industry, this compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-chloropropyl)piperidine involves its interaction with specific molecular targets. The benzyl group provides good binding affinity to catalytic sites of enzymes, while the piperidine ring interacts with peripheral binding sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-4-(3-chloropropyl)piperidine can be compared with other similar compounds such as:
1-(3-Chloropropyl)piperidine: This compound lacks the benzyl group, which may result in different binding affinities and biological activities.
4-Benzylpiperidine: This compound lacks the chloropropyl group, which may affect its reactivity and chemical properties.
The presence of both the benzyl and chloropropyl groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C15H22ClN |
|---|---|
Molecular Weight |
251.79 g/mol |
IUPAC Name |
1-benzyl-4-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
InChI Key |
ZBUSLJJMUHDZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)
![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)

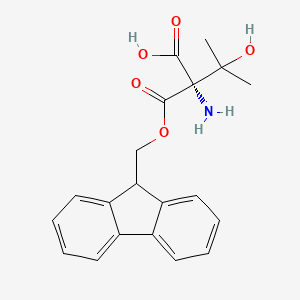
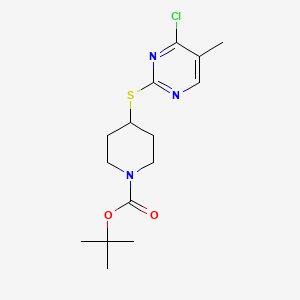

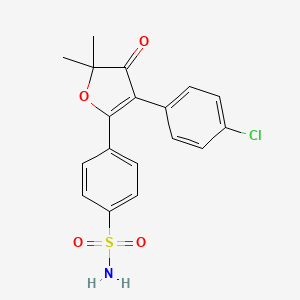
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)
